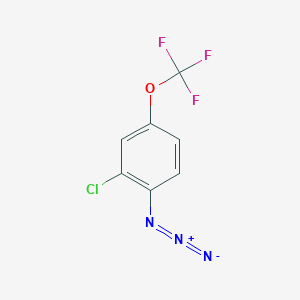

1-Azido-2-chloro-4-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

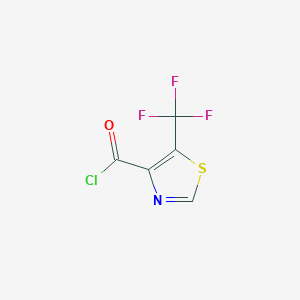

Synthesis Analysis

The synthesis of related azido-substituted benzene derivatives often involves nucleophilic substitution reactions or the addition of azide groups to suitable precursors. For example, an efficient method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles demonstrates the utility of azido-substituted benzenes in constructing complex molecules through 1,3-dipolar cycloaddition reactions (Hu et al., 2008).

Molecular Structure Analysis

The molecular structure of azido-substituted benzene derivatives is crucial for their reactivity. X-ray crystallography provides definitive structural confirmation, revealing the orientation of substituents and their electronic effects on the benzene core. The structure of a similar compound was confirmed by elemental analysis, NMR, and X-ray crystallography, highlighting the importance of these techniques in understanding the molecular geometry and reactivity of azido-substituted benzenes (Hu et al., 2008).

Scientific Research Applications

Synthesis of New Triazole Derivatives

This compound has been instrumental in synthesizing new 1,2,3-triazole derivatives with potential applications in corrosion inhibition. Negrón-Silva et al. (2013) synthesized ten 1,4-disubstituted 1,2,3-triazoles demonstrating the versatility of azido-benzene derivatives in click chemistry reactions for developing materials with specific industrial applications (Negrón-Silva et al., 2013).

Regioselective Synthesis of Triazoles

Hu et al. (2008) reported an efficient method for synthesizing 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H-[1,2,3]-triazoles, showcasing the compound's utility in regioselective synthesis. This highlights its significance in the precise fabrication of organic molecules, which can be crucial for developing advanced materials and pharmaceuticals (Hu et al., 2008).

Development of Photoaffinity Labels

The photochemistry of azido-trifluoroindole derivatives, closely related to the azido-benzene compound, has been explored for potential applications in photoaffinity labeling, indicating the role of such compounds in biochemistry for studying molecular interactions (Shaffer & Platz, 1989).

Improved Synthesis Techniques

Kopach et al. (2009) developed a safer batch process for synthesizing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, emphasizing the importance of such compounds in facilitating safer and more efficient chemical synthesis processes (Kopach et al., 2009).

properties

IUPAC Name |

1-azido-2-chloro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHDQKJEDBENTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-2-chloro-4-(trifluoromethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)

![4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid](/img/structure/B2495741.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)